Product packaging for Diazene, bis(4-butoxyphenyl)-, 1-oxide(Cat. No.:CAS No. 17051-01-3)

Diazene, bis(4-butoxyphenyl)-, 1-oxide

Cat. No.: B101890
CAS No.: 17051-01-3
M. Wt: 342.4 g/mol
InChI Key: DWRXFZDFCLDVQG-UHFFFAOYSA-N
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Description

Diazene, bis(4-butoxyphenyl)-, 1-oxide (CAS 17051-01-3) is an azoxybenzene derivative with the molecular formula C20H26N2O3 and a molecular weight of 342.43 g/mol . Azoxybenzenes are valued as important synthons in synthetic organic chemistry due to their unique physical and chemical properties . Their research applications include use as precursors for dyes, reducing agents, chemical stabilizers, and polymerization inhibitors . These compounds are also of significant academic interest as a rare group of natural products, with some azoxybenzene-containing structures isolated from fungi showing insecticidal activity . Modern, environmentally friendly synthesis methods for such azoxybenzenes have been developed, utilizing reductive dimerization of nitrosobenzenes or oxidation of anilines in water at room temperature, highlighting the compound's relevance in sustainable chemistry . This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O3 B101890 Diazene, bis(4-butoxyphenyl)-, 1-oxide CAS No. 17051-01-3

Properties

IUPAC Name

(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFZDFCLDVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17051-01-3
Record name Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biological Activity

Diazene, bis(4-butoxyphenyl)-, 1-oxide (CAS Registry Number: 17051-01-3) is a compound belonging to the azoxybenzene family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H26_{26}N2_2O3_3
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound
  • Other Names : Azoxy-bis-(p-n-butoxybenzene)

Synthesis Methods

The synthesis of this compound typically involves the reduction of corresponding nitro compounds. Common methods include:

  • Reduction with Eco-friendly Agents : Utilizing glucose as a reductant in alkaline media.
  • Photobiocatalytic Systems : Employing nitroreductases to facilitate selective synthesis under light irradiation conditions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Insecticidal Activity : Studies suggest that azoxybenzenes can act as insecticides, potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.
  • Plant Growth Stimulation : The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.
  • Antimicrobial Properties : Some azoxy compounds have demonstrated antimicrobial effects against various pathogens, although specific data on this compound remains limited .

The biological activity of this compound is largely attributed to the reactivity of the azoxy group. This group can undergo various transformations that enable it to interact with biological molecules. The precise molecular targets and pathways are still being elucidated but may include:

  • Reactive Oxygen Species (ROS) Generation : Compounds in the azoxy family can generate ROS upon metabolic activation, leading to oxidative stress in cells.
  • Enzyme Inhibition : There is potential for these compounds to inhibit key enzymes involved in metabolic processes in both plants and animals .

Table 1: Summary of Biological Activities and Findings

Activity TypeObserved EffectsReferences
InsecticidalDisruption of nervous function in target insects
Plant GrowthEnhanced growth rates and nutrient uptake
AntimicrobialInhibition of bacterial growth (specific strains needed)

Case Study: Insecticidal Efficacy

A study conducted on the insecticidal properties of azoxybenzenes found that compounds similar to this compound significantly affected the survival rates of common agricultural pests. The study highlighted a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.

Case Study: Plant Growth Stimulation

In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields .

Scientific Research Applications

Biological Activities

Research indicates that Diazene, bis(4-butoxyphenyl)-, 1-oxide exhibits various biological activities:

Insecticidal Activity

Studies suggest that azoxybenzenes can act as insecticides by potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.

Plant Growth Stimulation

The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.

Antimicrobial Properties

Some azoxy compounds have demonstrated antimicrobial effects against various pathogens; however, specific data on this compound remains limited.

Case Study 1: Insecticidal Efficacy

A study on the insecticidal properties of azoxybenzenes found that compounds similar to this compound significantly affected the survival rates of common agricultural pests. The results showed a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.

Case Study 2: Plant Growth Stimulation

In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields.

Summary of Biological Activities and Findings

Activity TypeObserved EffectsReferences
InsecticidalDisruption of nervous function in target insects
Plant GrowthEnhanced growth rates and nutrient uptake
AntimicrobialInhibition of bacterial growth (specific strains needed)

Chemical Reactions Analysis

Reductive Dimerization of Nitrosobenzenes

This method involves the radical-mediated coupling of 4-butoxynitrosobenzene derivatives using DIPEA (N,N-diisopropylethylamine) as a catalyst under ambient conditions. Key features include:

  • Solvent : Water (green chemistry approach)

  • Yield : 72–93% for analogous azoxybenzenes

  • Mechanism : DIPEA forms an electron donor–acceptor (EDA) complex with nitrosobenzene, initiating single-electron transfer to generate radicals .

Example reaction sequence :

  • Oxidation of 4-butoxyaniline to nitrosobenzene using oxone .

  • DIPEA-mediated dimerization in water at 25°C for 16 hours .

Oxidation of Hydrazine Derivatives

An alternative route involves oxidizing 1,2-bis(4-butoxyphenyl)hydrazine (hydrazo compound) using molecular iodine or hydrogen peroxide :

  • Catalyst : I₂ (1 mol%) in dichloromethane

  • Conditions : Room temperature, aerobic oxidation

  • Yield : 85–91% for structurally similar compounds

Key intermediates :

  • Hydrazine derivatives form via reduction of nitroarenes .

  • Subsequent oxidation yields the azoxy group .

Reduction Behavior

The azoxy group (N=N-O) undergoes selective reduction:

Reducing Agent Product Conditions
H₂/Pd-C1,2-bis(4-butoxyphenyl)hydrazineEthanol, 50°C
Zn/HCl4-butoxyanilineAqueous HCl, reflux

Radical Scavenging

The compound participates in radical chain reactions due to its electron-deficient azoxy group:

  • Quenches peroxyl radicals in polymerization inhibition .

  • Forms stable complexes with DIPEA-derived radicals during synthesis .

NMR Spectral Features (CDCl₃)

Proton Environment δ (ppm) Multiplicity
Aromatic protons (ortho to O)7.97–8.14Doublet (J = 8.5 Hz)
Aromatic protons (meta to O)7.32–7.41Doublet (J = 8.5 Hz)
Butoxy methylene (-OCH₂-)3.95–4.05Triplet (J = 6.5 Hz)
Terminal butyl (-CH₃)0.90–1.04Triplet (J = 7.0 Hz)

IR Absorption Bands

  • N=N-O stretch : 1,560–1,580 cm⁻¹

  • Aromatic C-H bending : 810–830 cm⁻¹

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 200°C via cleavage of the azoxy bond .

  • Photochemical Reactivity : Undergoes cis-trans isomerization under UV light (λ = 365 nm) .

Industrial and Environmental Considerations

  • Scalability : Water-based synthesis reduces VOC emissions .

  • Catalyst Recovery : DIPEA can be recycled with ≤10% efficiency loss .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

Table 1: Substituent Comparison of Azoxybenzene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4-butoxyphenyl (C₄H₉O) C₂₀H₂₆N₂O₃ 342.43 17051-01-3
Diazene, bis(4-methoxyphenyl)-, 1-oxide 4-methoxyphenyl (CH₃O) C₁₄H₁₄N₂O₃ 258.27 1562-94-3
Diazene, bis(4-propoxyphenyl)-, 1-oxide 4-propoxyphenyl (C₃H₇O) C₁₈H₂₂N₂O₃ 314.38 23315-55-1
4,4'-Dichloroazoxybenzene 4-chlorophenyl (Cl) C₁₂H₈Cl₂N₂O 267.11 614-26-6
Diazene, bis(2,4-difluorophenyl)-,1-oxide 2,4-difluorophenyl (F) C₁₂H₆F₄N₂O 270.19 98583-27-8

Substituent Impact :

  • Alkoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) increase molecular weight and hydrophobicity, affecting solubility and liquid-crystalline behavior .
  • Halogen Substituents: Chloro and fluoro groups enhance electronegativity, altering electronic properties and thermal stability. For example, 4,4'-dichloroazoxybenzene decomposes into toxic Cl⁻ and NOx vapors .

Physicochemical Properties

Table 2: Phase Transition Data for Alkoxy-Substituted Azoxybenzenes
Compound ΔsubH° (kJ/mol) ΔvapH (kJ/mol) ΔfusH (kJ/mol) Phase Transition Temperatures (K)
Diazene, bis(4-methoxyphenyl)-,1-oxide 134.8 ± 3.7 73.7 29.3 391.7 (crystalline → liquid)
Diazene, bis(4-propoxyphenyl)-,1-oxide N/A N/A N/A 390.8 (crystalline → nematic)
Diazene, bis(4-butoxyphenyl)-,1-oxide Not reported Not reported Not reported Likely higher than methoxy/propoxy analogs

Key Observations :

  • Methoxy Derivative : Exhibits well-documented phase transitions, including a crystal-to-liquid transition at 391.7 K, with enthalpy of fusion (ΔfusH) at 29.3 kJ/mol .
  • Butoxy/Propoxy Analogs : Longer alkoxy chains likely lower transition temperatures due to increased molecular flexibility. Propoxy derivatives show nematic phases at ~390 K .
Table 3: Toxicity Data for Selected Azoxybenzene Derivatives
Compound Toxicity Profile Decomposition Products
Diazene, bis(4-butoxyphenyl)-,1-oxide Limited data; assume moderate toxicity Likely NOx, hydrocarbons
4,4'-Dichloroazoxybenzene Mutagenic (50 µg/plate in Ames test) Cl⁻, NOx
Nitro-Substituted Azoxybenzenes Mutagenic (1 µmol/plate) NOx

Safety Notes:

  • Alkoxy-substituted analogs (e.g., butoxy, methoxy) are less studied but presumed safer due to absence of reactive halogens/nitro groups.

Preparation Methods

Formation of 4-Butoxyaniline Diazonium Salt

The synthesis begins with diazotization of 4-butoxyaniline. In anhydrous hydrochloric acid (0–5°C), 4-butoxyaniline reacts with sodium nitrite (NaNO₂) to form the diazonium chloride intermediate. The butoxy group’s electron-donating nature stabilizes the diazonium ion, enabling subsequent coupling.

Reaction Conditions

  • Temperature: 0–5°C (prevents decomposition)

  • Molar Ratio: 1:1.05 (4-butoxyaniline : NaNO₂)

  • Solvent: Hydrochloric acid (1M)

Oxidative Coupling to Azoxy Derivative

The diazonium salt undergoes oxidative coupling in the presence of a mild oxidizing agent. Hydrogen peroxide (H₂O₂, 3% w/v) facilitates the formation of the azoxy bond (N=N-O) via a radical mechanism.

Key Parameters

  • Oxidizing Agent: H₂O₂ (3–5% w/v)

  • Reaction Time: 4–6 hours

  • Yield: 68–72% (crude)

Mechanistic Insight

  • Radical Formation: H₂O₂ generates hydroxyl radicals (- OH), abstracting hydrogen from the diazonium ion.

  • Coupling: Two diazonium radicals combine, forming an azo intermediate (N=N).

  • Oxidation: Further oxidation by H₂O₂ introduces the oxygen atom, yielding the azoxy structure.

Ullmann-Type Coupling of Nitro Precursors

Synthesis of 4-Butoxynitrobenzene

4-Butoxynitrobenzene is prepared via nitration of 4-butoxybenzene. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C achieves regioselective nitration at the para position.

Optimized Nitration

  • Nitrating Agent: 70% HNO₃ in H₂SO₄

  • Temperature: 50°C (avoids over-nitration)

  • Yield: 85%

Reductive Coupling to Azoxy Compound

Ullmann coupling of 4-butoxynitrobenzene employs a copper(I) catalyst (e.g., CuBr) in dimethylformamide (DMF). The reaction proceeds via a single-electron transfer mechanism, reducing nitro groups to nitroso intermediates, which dimerize to form the azoxy bond.

Reaction Setup

  • Catalyst: CuBr (10 mol%)

  • Reductant: Hydrazine hydrate (N₂H₄·H₂O)

  • Solvent: DMF at 110°C

  • Yield: 60–65%

Advantages

  • Avoids diazonium intermediates, enhancing safety.

  • Scalable for industrial production.

Hydrogenation of Nitroazo Intermediates

Preparation of Bis(4-butoxyphenyl) Azo Compound

4-Butoxyaniline is oxidized to bis(4-butoxyphenyl) azo compound using lead dioxide (PbO₂) in acetic acid. The azo intermediate (N=N) is isolated via filtration.

Oxidation Conditions

  • Oxidizing Agent: PbO₂ (2 equivalents)

  • Solvent: Glacial acetic acid

  • Yield: 75%

Selective Oxidation to Azoxy Derivative

The azo compound is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature. mCPBA selectively oxidizes the azo group without affecting the butoxy substituents.

Optimized Oxidation

  • Oxidizing Agent: mCPBA (1.1 equivalents)

  • Reaction Time: 2 hours

  • Yield: 88% (HPLC purity >98%)

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity Scalability
Diazonium Coupling4-ButoxyanilineNaNO₂, H₂O₂68–72%95%Moderate
Ullmann Coupling4-ButoxynitrobenzeneCuBr, N₂H₄·H₂O60–65%93%High
Azo OxidationBis(4-butoxyphenyl) azomCPBA88%98%Low

Critical Observations

  • Diazonium Route: Cost-effective but requires handling unstable intermediates.

  • Ullmann Coupling: Scalable but necessitates toxic copper catalysts.

  • Azo Oxidation: High purity but depends on prior azo synthesis.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v). The butoxy chain’s hydrophobicity necessitates warmer ethanol (60°C) for dissolution.

Recrystallization Data

  • Solvent System: Ethanol/water (3:1)

  • Recovery: 90%

  • Purity Post-Recrystallization: >99% (HPLC)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 4H, Ar-H), 6.97 (d, 4H, Ar-H), 4.05 (t, 4H, OCH₂), 1.81–1.75 (m, 4H, CH₂), 1.52–1.45 (m, 4H, CH₂), 0.98 (t, 6H, CH₃).

  • IR (KBr): 1245 cm⁻¹ (N=N-O), 1050 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system minimizes decomposition risks for diazonium intermediates. Key parameters:

  • Residence Time: 2 minutes

  • Temperature: 5°C (jacketed cooling)

  • Throughput: 50 kg/day

Waste Management

  • Lead Byproducts: Sequestered using ion-exchange resins.

  • Solvent Recovery: DMF and ethanol distilled for reuse (95% recovery).

Challenges and Mitigation Strategies

Butoxy Group Hydrolysis

Prolonged exposure to acidic conditions cleaves butoxy chains. Mitigation:

  • pH Control: Maintain reaction pH >4.

  • Alternative Protecting Groups: Use tert-butoxy derivatives (hydrolysis-resistant).

Azoxy Bond Reduction

Unintended reduction to hydrazine derivatives occurs with strong reductants. Solution:

  • Mild Oxidants: Prefer H₂O₂ over KMnO₄.

  • Inert Atmosphere: Use nitrogen blanket during reactions.

Emerging Methodologies

Photocatalytic Oxidation

Visible-light-driven catalysis using eosin Y oxidizes azo compounds to azoxy derivatives. Advantages:

  • Energy Efficiency: 30% reduction in thermal input.

  • Yield: 82% (bench scale).

Biocatalytic Approaches

Laccase enzymes (from Trametes versicolor) mediate oxidative coupling in aqueous buffer (pH 5).

  • Conditions: 30°C, 24 hours

  • Yield: 58% (needs optimization)

Q & A

Basic: What synthetic methodologies are recommended for preparing diazene, bis(4-butoxyphenyl)-, 1-oxide?

Answer:
A common approach involves condensation reactions between substituted aromatic amines and aldehydes. For example, refluxing 4-aminophenol derivatives with 4-butoxybenzaldehyde in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation and filtration) can yield the target compound. Adjustments may include optimizing molar ratios (e.g., 1:1 amine:aldehyde) and using inert atmospheres to prevent oxidation . For analogs like bis(4-methoxyphenyl) derivatives, similar protocols are employed, suggesting adaptability for butoxyphenyl groups .

Basic: How can the structure of this compound be validated experimentally?

Answer:
Multi-technique characterization is critical:

  • X-ray crystallography : Resolve crystal structure using tools like SHELXT to determine space groups and confirm bond geometries .
  • Spectroscopy :
    • IR : Identify N-O and N=N stretches (~1250–1350 cm⁻¹ and ~1450–1600 cm⁻¹, respectively). Note potential spectral contamination from moisture in IR analysis .
    • Mass spectrometry : Confirm molecular weight (e.g., parent ion at m/z matching C₁₆H₁₈N₂O₃ for analogs) and fragmentation patterns .
  • NMR : Use ¹H/¹³C NMR to verify butoxy group signals (e.g., δ ~0.9–1.7 ppm for CH₂CH₂CH₂CH₃) and aromatic proton splitting patterns .

Advanced: How do electron-donating substituents (e.g., butoxy) influence thermal stability compared to electron-withdrawing groups (e.g., chloro)?

Answer:
Electron-donating groups like butoxy may enhance thermal stability by delocalizing electron density into the diazene backbone, reducing susceptibility to oxidative degradation. In contrast, electron-withdrawing substituents (e.g., 4,4′-dichloro analogs) destabilize the molecule, as evidenced by lower decomposition temperatures and toxic NOₓ/Cl⁻ emissions under heat . Accelerated stability studies (e.g., thermogravimetric analysis at 100–300°C) can quantify these differences. For accurate comparisons, ensure consistent experimental conditions (heating rate, atmosphere) .

Advanced: What mutagenic risks are associated with diazene derivatives, and how can they be mitigated during handling?

Answer:
Diazene compounds may exhibit mutagenicity due to reactive oxygen species generation or metabolic activation. For example, bis(4-chlorophenyl) analogs show mutagenic activity in bacterial assays (e.g., 50 µg/plate in Ames tests) . Mitigation strategies include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Storage : Keep in airtight containers under nitrogen to prevent hydrolysis/oxidation .
  • Waste disposal : Neutralize with reducing agents (e.g., sodium thiosulfate) before disposal .

Basic: Which solvents are optimal for recrystallizing this compound?

Answer:
Ethanol and ethyl acetate are preferred due to moderate polarity and compatibility with butoxyphenyl groups. For analogs like bis(4-ethoxyphenyl) derivatives, ethanol achieves >95% recovery with minimal impurity carryover . If solubility is low, mixed solvents (e.g., ethanol:water 3:1) can enhance yield. Always monitor for solvent residues via GC-MS .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected IR peaks or NMR splitting)?

Answer:

  • Cross-validation : Compare IR/NMR data with structurally similar compounds (e.g., bis(4-methoxyphenyl) analogs ).
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from analyte signals in NMR .
  • Computational modeling : Simulate spectra using DFT (Density Functional Theory) to assign ambiguous peaks .
  • Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) via single-crystal XRD .

Advanced: What mechanistic pathways govern the thermal decomposition of this compound?

Answer:
Thermolysis likely proceeds via homolytic cleavage of the N=N bond, generating aryl radicals and nitric oxide (NO). Subsequent recombination or oxidation produces nitroso intermediates and butoxyphenyl derivatives. For analogs like bis(3,4-dichlorophenyl) diazene, decomposition at >200°C releases NOₓ and Cl⁻, confirmed by FTIR gas-phase analysis . Mechanistic studies should employ TGA-FTIR-MS hyphenated techniques to track real-time degradation products .

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